molecular formula C14H13N3O2 B2637205 N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide CAS No. 852367-27-2

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

Cat. No.: B2637205
CAS No.: 852367-27-2
M. Wt: 255.277
InChI Key: FVUDHUKVFZHARN-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetically versatile indole derivative designed for research and development applications. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with a broad spectrum of biological and pharmaceutical activities . This molecule features a reactive 2-oxoacetamide group, a key functional group in a class of compounds known as indole-3-glyoxylamides, which are recognized as important chemical entities in pharmaceutical research . Research Applications and Value: The primary research value of this compound lies in its role as a key synthetic intermediate. The structure combines several reactive sites: the indole ring system can undergo electrophilic substitution, while the oxoacetamide and cyanoethyl groups offer handles for further chemical modification. It serves as a sophisticated building block for the construction of more complex heterocyclic scaffolds, such as pyrans, pyridines, pyrimidines, and other fused ring systems, which are core structures in many bioactive molecules and pharmaceuticals . Researchers can utilize this compound in multi-component reactions to generate diverse chemical libraries for screening purposes. Indole-3-glyoxylamide derivatives, a class to which this compound is related, have been investigated for various biological activities, including anti-tumor, anti-viral, and anti-bacterial properties . The specific substitution pattern with the N-methyl-2-cyanoethyl group may be explored to modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, or to direct its reactivity in subsequent synthetic steps. This makes it a valuable tool for medicinal chemists working in hit-to-lead and lead optimization campaigns. Handling and Usage: This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for personal use. All products must be handled by technically qualified individuals, following appropriate safety protocols and with reference to the material safety data sheet (MSDS).

Properties

IUPAC Name

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-17(8-4-7-15)14(19)13(18)11-9-16-12-6-3-2-5-10(11)12/h2-3,5-6,9,16H,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUDHUKVFZHARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves the reaction of an indole derivative with a cyanoethylating agent and a methylating agent under controlled conditions. The reaction may proceed through a multi-step process involving intermediate compounds.

  • Step 1: Indole Derivative Preparation

    • Starting with an indole derivative, the compound is subjected to cyanoethylation using a cyanoethylating agent such as acrylonitrile.
    • Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 60-80°C), and catalyst (e.g., base like sodium hydroxide).
  • Step 2: Methylation

    • The cyanoethylated indole derivative is then methylated using a methylating agent such as methyl iodide.
    • Reaction conditions: Solvent (e.g., acetone), temperature (e.g., room temperature), and catalyst (e.g., potassium carbonate).
  • Step 3: Oxoacetamide Formation

    • The final step involves the formation of the oxoacetamide group through a reaction with an appropriate acylating agent.
    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., 0-5°C), and catalyst (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    • Common reagents: Potassium permanganate, hydrogen peroxide.
    • Conditions: Aqueous or organic solvent, varying temperatures.
  • Reduction: : Reduction reactions can convert the compound into reduced forms or derivatives.

    • Common reagents: Sodium borohydride, lithium aluminum hydride.
    • Conditions: Solvent (e.g., ethanol), room temperature.
  • Substitution: : The compound can undergo substitution reactions where functional groups are replaced by other groups.

    • Common reagents: Halogenating agents, nucleophiles.
    • Conditions: Solvent (e.g., dichloromethane), varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Adamantane-Substituted Analogs

Compound : 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5r )
Key Differences :

  • The adamantane group replaces the cyanoethyl substituent, introducing significant hydrophobicity and rigidity.
  • Biological Activity : Compound 5r demonstrated potent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 10.56 ± 1.14 µM) by inducing caspase-8-dependent apoptosis .
    Comparison :
  • The adamantane group enhances anti-proliferative activity compared to the cyanoethyl group, likely due to improved hydrophobic interactions with cellular targets. However, the cyanoethyl group may offer better solubility in polar solvents.

Morpholinoethyl-Substituted Analog

Compound: 2-(1H-Indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide Key Differences:

  • A morpholinoethyl group replaces the cyanoethyl substituent, introducing a polar, water-soluble moiety. Comparison:
  • The morpholine ring may improve pharmacokinetic properties (e.g., solubility and bioavailability) compared to the cyanoethyl group.

Methyl-Substituted Analog

Compound : 2-(1H-Indol-3-yl)-N-methyl-2-oxoacetamide
Key Differences :

  • Lacks the cyanoethyl group, featuring only a methyl substituent on the nitrogen. Synthesis: Synthesized via reaction of glyoxylyl chloride with methylamine (81% yield) . Comparison:
  • Biological activity data are unavailable, limiting direct efficacy comparisons.

Dimethylaminoethyl-Substituted Analog

Compound: 2-(1-(2-(Dimethylamino)ethyl)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (21) Key Differences:

  • Comparison:
  • The dimethylamino group may enhance blood-brain barrier penetration compared to the cyanoethyl group. However, its impact on cytotoxicity remains uncharacterized .

Acetamide Derivatives

Compound : N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (3 )
Key Differences :

  • Features an acetamide group instead of the N-methyl and cyanoethyl substituents. Biological Activity: Exhibited moderate cytotoxicity in marine-derived Streptomyces studies . Comparison:
  • The simpler acetamide structure may reduce steric hindrance but also diminish target specificity compared to the cyanoethyl analog.

Structural and Functional Analysis Table

Compound Name Substituent Key Biological Activity IC₅₀ (µM) Mechanism of Action Reference
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide Cyanoethyl, Methyl Not reported N/A Hypothesized caspase activation N/A
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5r ) Adamantane Anti-proliferative (HepG2) 10.56 Caspase-8-dependent apoptosis
2-(1H-Indol-3-yl)-N-methyl-2-oxoacetamide Methyl Not reported N/A N/A
N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide Acetamide Moderate cytotoxicity N/A Unclear

Key Insights and Hypotheses

Substituent Effects on Potency: Bulky hydrophobic groups (e.g., adamantane) enhance cytotoxicity but may compromise solubility. Polar groups (e.g., morpholinoethyl) improve solubility but require biological validation. The cyanoethyl group balances moderate hydrophobicity and electronic effects, though its efficacy relative to adamantane analogs remains untested.

Mechanistic Considerations: Caspase-8 activation is a common pathway in adamantane derivatives . The cyanoethyl analog may share this mechanism, but experimental confirmation is needed.

Synthetic Feasibility: Methyl and cyanoethyl derivatives are synthetically accessible (e.g., 81% yield for methyl analog ), suggesting scalability for further studies.

Biological Activity

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic compound of significant interest in medicinal chemistry and biology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H13N3O2C_{14}H_{13}N_{3}O_{2} and is classified as an indole derivative. Its structure includes a cyanoethyl group, an indole moiety, and an oxoacetamide functional group, which contribute to its reactivity and biological properties.

Structural Formula

InChI InChI 1S C14H13N3O2 c1 17 8 4 7 15 14 19 13 18 11 9 16 12 6 3 2 5 10 11 12 h2 3 5 6 9 16H 4 8H2 1H3\text{InChI InChI 1S C14H13N3O2 c1 17 8 4 7 15 14 19 13 18 11 9 16 12 6 3 2 5 10 11 12 h2 3 5 6 9 16H 4 8H2 1H3}

Synthesis Methods

The synthesis typically involves several key steps:

  • Preparation of Indole Derivative : An indole derivative is cyanoethylated using acrylonitrile under controlled conditions (e.g., solvent: ethanol; temperature: 60–80°C; catalyst: sodium hydroxide).
  • Formation of Oxoacetamide : The reaction proceeds through the formation of intermediates that ultimately yield the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The compound has also been studied for its anticancer properties. It has demonstrated selective cytotoxic effects on cancer cell lines, particularly in solid tumors such as colon and lung cancers. Its mechanism may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis .

The biological activity of this compound is believed to involve interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as protein kinase C (PKC), which plays a crucial role in regulating cell functions .
  • Receptor Modulation : Binding to receptors may alter their activity, leading to downstream effects on gene expression and cellular behavior.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity .

Study on Anticancer Effects

In vitro studies using human colon cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methylacetamideLacks oxo groupModerate antimicrobial activity
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-N'-methylureaUrea instead of oxoLower anticancer efficacy
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-N'-phenylureaPhenyl group additionEnhanced cytotoxicity against certain cancer cells

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